N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-oxadiazol-5-amine
Description
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-oxadiazol-5-amine is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluoro-substituted indene moiety and a phenyl group attached to an oxadiazole ring
Properties
IUPAC Name |
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-13-8-6-11-7-9-15(14(11)10-13)19-17-20-16(21-22-17)12-4-2-1-3-5-12/h1-6,8,10,15H,7,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPDYRUPXVPZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC3=NC(=NO3)C4=CC=CC=C4)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-oxadiazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The synthesis begins with the preparation of the 6-fluoro-2,3-dihydro-1H-indene-1-yl precursor through a series of reactions, including halogenation and cyclization.
Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring by reacting the appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: Finally, the indene moiety is coupled with the oxadiazole ring through a nucleophilic substitution reaction to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-oxadiazol-5-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: A related compound with a similar indene moiety.
5-amino-N-[2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Another compound with a fluoro-substituted indene structure.
2-{2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]ethyl}phenol: Contains a similar indene and phenyl structure.
Uniqueness
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-phenyl-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
